N-cyclohexylcyclohexanamine;(2S)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)hexanoic acid
Description
N-Cyclohexylcyclohexanamine (DCHA) is a bicyclic secondary amine with the molecular formula C₁₂H₂₃N and a molecular weight of 181.32 g/mol . It is a colorless to pale yellow liquid with a boiling point of ~256°C at atmospheric pressure and a melting point of -0.1°C . Its steric hindrance due to two cyclohexyl groups makes it a common counterion in pharmaceutical salts to modulate solubility and bioavailability . Applications include corrosion inhibition, polymer stabilization, and intermediates in drug synthesis .
(2S)-6-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)hexanoic Acid is a chiral amino acid derivative featuring two protective groups: a tert-butoxycarbonyl (Boc) group at the 6-position and an allyloxycarbonyl (Alloc) group at the 2-position. Its molecular formula is C₁₆H₂₅N₂O₆, with a molecular weight of 353.39 g/mol (calculated). The compound is typically used in peptide synthesis to enable selective deprotection strategies . Its solubility in polar solvents is moderate, influenced by the hydrophobic tert-butyl and allyl groups .
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O6.C12H23N/c1-5-10-22-14(21)17-11(12(18)19)8-6-7-9-16-13(20)23-15(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5,11H,1,6-10H2,2-4H3,(H,16,20)(H,17,21)(H,18,19);11-13H,1-10H2/t11-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCXGOTRBZAEQQR-MERQFXBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)OCC=C.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC=C.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H49N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110637-53-1 | |
| Record name | L-Lysine, N6-[(1,1-dimethylethoxy)carbonyl]-N2-[(2-propen-1-yloxy)carbonyl]-, compd. with N-cyclohexylcyclohexanamine (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110637-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexylcyclohexanamine;(2S)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)hexanoic acid typically involves the protection of the amino group of lysine with a tert-butyloxycarbonyl (Boc) group and the protection of the carboxyl group with an allyloxycarbonyl (Aloc) group. The synthesis can be carried out using standard peptide coupling reagents and conditions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids to a growing peptide chain, followed by deprotection and purification steps.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexylcyclohexanamine;(2S)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds.
Reduction: Reduction reactions can be used to remove protecting groups.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of disulfide bonds, while reduction can result in the removal of protecting groups.
Scientific Research Applications
N-cyclohexylcyclohexanamine;(2S)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)hexanoic acid has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and proteins.
Biology: The compound is used in the study of protein-protein interactions and enzyme mechanisms.
Industry: The compound is used in the production of biopharmaceuticals and other biologically active compounds.
Mechanism of Action
The mechanism of action of N-cyclohexylcyclohexanamine;(2S)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)hexanoic acid involves its ability to act as a building block in peptide synthesis. The protected amino and carboxyl groups allow for selective reactions, enabling the formation of specific peptide sequences. The compound can interact with various molecular targets, including enzymes and receptors, through its peptide backbone.
Comparison with Similar Compounds
Key Findings :
- DCHA exhibits greater steric hindrance than cyclohexylamine, reducing its nucleophilicity but enhancing its utility in stabilizing reactive intermediates .
- Compared to dicyclohexylmethylamine, DCHA’s lower basicity (pKa ~10.5 vs. ~11.2) makes it less reactive in alkylation reactions .
Comparison of (2S)-6-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)hexanoic Acid with Amino Acid Derivatives
Key Findings :
- The dual protection (Boc and Alloc) in the target compound allows sequential deprotection under mild conditions (e.g., Alloc removal via Pd catalysis), enhancing its utility in complex peptide architectures .
- Compared to mono-protected analogs, the target compound’s solubility decreases due to increased hydrophobicity, requiring polar aprotic solvents for handling .
Research Findings and Industrial Relevance
N-Cyclohexylcyclohexanamine
- Steric Effects : DCHA’s bulky structure limits its use in small-molecule catalysis but improves stability in ionic liquids and pharmaceutical salts .
- Toxicity : Classified as harmful if inhaled or ingested, requiring stringent safety protocols (LD₅₀ oral rat: 373 mg/kg) .
- Industrial Use : A key component in the dicyclohexylammonium salt of fumagillin, an antifungal agent used in veterinary medicine .
(2S)-6-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)hexanoic Acid
- Synthetic Utility: Demonstrated in the synthesis of boronic acid-containing amino acids for protease inhibition studies .
- Stability : The Boc group enhances stability under acidic conditions, while the Alloc group remains intact, enabling orthogonal strategies .
Biological Activity
N-cyclohexylcyclohexanamine; (2S)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)hexanoic acid is a complex organic compound with significant potential in medicinal chemistry and biochemistry. Its unique structural features, including cyclohexyl groups and various functional groups, enhance its chemical reactivity and biological activity. This article delves into the compound’s biological activity, mechanisms of action, and potential applications.
Structural Characteristics
The compound's structure includes:
- Cyclohexyl groups : These confer hydrophobic properties, enhancing membrane permeability.
- Amino acid backbone : Essential for interactions with biological targets.
- Functional groups : Such as carbonyls and amines, which facilitate enzyme interactions and receptor binding.
The biological activity of this compound primarily involves:
- Enzyme Interaction : It can act as a substrate or inhibitor for various enzymes, influencing metabolic pathways.
- Receptor Binding : The compound may interact with specific receptors, altering their activity and leading to physiological effects.
Biological Activity
Research indicates that N-cyclohexylcyclohexanamine exhibits several biological activities:
- Antimicrobial Properties : Studies have shown potential antimicrobial effects against various pathogens, making it a candidate for antibiotic development.
- Enzyme Inhibition : The compound can inhibit enzymes involved in metabolic processes, which may be beneficial in treating metabolic disorders.
- Protein Folding Studies : Its role as a protected amino acid allows it to participate in studies related to protein synthesis and folding dynamics.
Case Studies
Several studies have explored the biological activity of N-cyclohexylcyclohexanamine:
-
Antimicrobial Efficacy :
- A study evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, suggesting strong antimicrobial properties.
-
Enzyme Interaction :
- Research focused on its interaction with specific enzymes involved in amino acid metabolism. The findings revealed that the compound acts as a competitive inhibitor, providing insights into its potential therapeutic applications.
-
Protein Synthesis :
- In a biochemical study, the compound was used to synthesize peptides through ring-opening polymerization. This method demonstrated its utility in generating polypeptides with specific functionalities for drug delivery systems.
Data Tables
| Biological Activity | Observations | Reference |
|---|---|---|
| Antimicrobial Activity | Significant inhibition against various bacteria | |
| Enzyme Inhibition | Competitive inhibition observed in amino acid metabolism | |
| Protein Synthesis | Successful synthesis of peptides via polymerization |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
